(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol
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Overview
Description
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is a complex organic compound that features a naphthalene ring, a selenium atom, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol typically involves the reaction of naphthalene-2-selenol with an appropriate epoxide, such as phenoxypropan-2-ol. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the selenium-containing reagents.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the selenide form.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and effects.
Industry: Possible use in the development of new materials or catalysts that leverage the unique properties of selenium.
Mechanism of Action
The mechanism by which (2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol exerts its effects is primarily related to the selenium atom. Selenium can participate in redox reactions, influencing oxidative stress pathways. The compound may interact with molecular targets such as enzymes that contain selenocysteine, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-selenol and naphthalene-2-thiol share structural similarities.
Phenoxypropanol derivatives: Compounds such as 3-phenoxypropan-2-ol and its analogs.
Selenium-containing compounds: Other organoselenium compounds like selenocysteine and selenomethionine.
Uniqueness
(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol is unique due to its combination of a naphthalene ring, a selenium atom, and a phenoxy group
Properties
CAS No. |
221350-06-7 |
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Molecular Formula |
C19H18O2Se |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
(2R)-1-naphthalen-2-ylselanyl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H18O2Se/c20-17(13-21-18-8-2-1-3-9-18)14-22-19-11-10-15-6-4-5-7-16(15)12-19/h1-12,17,20H,13-14H2/t17-/m1/s1 |
InChI Key |
MJPRHKROGKVXHC-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](C[Se]C2=CC3=CC=CC=C3C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C[Se]C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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